2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluoroethyl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C7H8FN3O2 and a molecular weight of 185.16 g/mol . It is a pyrimidine derivative, which is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
The synthesis of 2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine-5-carboxylic acid and 2-fluoroethylamine.
Reaction Conditions: The reaction between 2-chloropyrimidine-5-carboxylic acid and 2-fluoroethylamine is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
2-[(2-fluoroethyl)amino]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
2-aminopyrimidine derivatives: These compounds share a similar pyrimidine core structure but differ in their substituents, leading to variations in their biological activities and applications.
2-chloropyrimidine-5-carboxylic acid: This compound is a precursor in the synthesis of this compound and has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
1865023-79-5 |
---|---|
Molecular Formula |
C7H8FN3O2 |
Molecular Weight |
185.16 g/mol |
IUPAC Name |
2-(2-fluoroethylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C7H8FN3O2/c8-1-2-9-7-10-3-5(4-11-7)6(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) |
InChI Key |
HBYIZKLNQACINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)NCCF)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.